molecular formula C22H18N4O4S B2838143 7-cyclopropyl-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one CAS No. 1112014-59-1

7-cyclopropyl-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one

カタログ番号: B2838143
CAS番号: 1112014-59-1
分子量: 434.47
InChIキー: PPXVASNNVVUWPS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to the quinazolinone family, characterized by a bicyclic [1,3]dioxolo[4,5-g]quinazolin-8-one core. Key structural features include:

  • 1,2,4-Oxadiazole moiety at position 6, linked via a sulfanyl (-S-) bridge to the quinazolinone core. The oxadiazole ring is substituted with a 4-methylphenyl group, which may influence steric interactions and metabolic stability.
  • [1,3]dioxolo group fused to the quinazoline scaffold, contributing to electronic effects and solubility profiles.

特性

IUPAC Name

7-cyclopropyl-6-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-[1,3]dioxolo[4,5-g]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O4S/c1-12-2-4-13(5-3-12)20-24-19(30-25-20)10-31-22-23-16-9-18-17(28-11-29-18)8-15(16)21(27)26(22)14-6-7-14/h2-5,8-9,14H,6-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPXVASNNVVUWPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC5=C(C=C4C(=O)N3C6CC6)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 7-cyclopropyl-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one involves multiple steps, starting from readily available starting materials. The key steps typically include the formation of the oxadiazole ring, the introduction of the cyclopropyl group, and the construction of the dioxoloquinazolinone core. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would require scaling up the laboratory synthesis methods. This involves optimizing reaction conditions for large-scale reactions, ensuring safety and environmental compliance, and implementing efficient purification techniques to obtain the final product in high purity.

化学反応の分析

Types of Reactions

7-cyclopropyl-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where certain groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

科学的研究の応用

7-cyclopropyl-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: It may be used in the development of new materials and chemical processes.

作用機序

The mechanism of action of 7-cyclopropyl-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

類似化合物との比較

Structural Analog: 2-(3-(6,8-Bis(2-(4-methoxyphenyl))-2-methyl-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl)-2,2-dimethylpropyl)-6,8-bis(2-(4-methoxyphenyl))quinazolin-4(3H)-one (4l)

Key Differences :

  • Substituents: Compound 4l contains methoxyphenyl groups and a tetrahydroquinazolinone core, whereas the target compound features a cyclopropyl group and a 1,2,4-oxadiazole-sulfanyl linkage.
  • Synthesis : 4l was synthesized via Suzuki coupling with PdCl₂(PPh₃)₂ and PCy₃ catalysts, achieving an 81% yield . The target compound likely requires similar palladium-catalyzed cross-coupling for oxadiazole formation.

Structural Analog: 6-Cinnamoyl-3-methyl[1,2,4]triazolo[4,3-c]quinazolin-5(6H)-one (8)

Key Differences :

  • Heterocyclic Core: Compound 8 contains a triazoloquinazoline scaffold, while the target compound uses a [1,3]dioxoloquinazolinone core.
  • Functional Groups : The sulfanyl-linked oxadiazole in the target compound contrasts with 8’s cinnamoyl ester. The oxadiazole’s bioisosteric properties may enhance metabolic stability compared to ester-containing analogs .
  • Synthetic Route : Compound 8 was synthesized using cinnamoyl chloride and potassium iodide in DMF, whereas the target compound’s synthesis likely involves thiol-alkylation or nucleophilic substitution for sulfanyl bridge formation .

Research Findings and Implications

  • Oxadiazole vs. Triazole : The 1,2,4-oxadiazole in the target compound is less prone to hydrolysis than triazole rings, suggesting superior stability in physiological conditions .
  • Sulfanyl Linkage : The thioether bridge may reduce oxidative susceptibility compared to ether or ester linkages, as seen in compound 8 .
  • Cyclopropyl Group : This substituent likely enhances bioavailability compared to bulkier groups like cinnamoyl or methoxyphenyl, which may sterically hinder target binding .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。